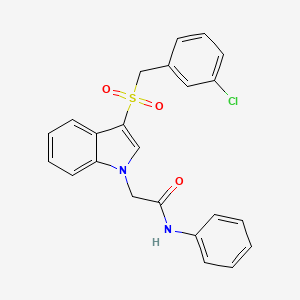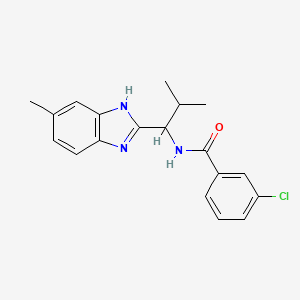
3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis involves reactions that yield compounds with potential activity against various microbial strains, including bacteria and fungi. Such compounds are of interest due to their efficacy in combating microbial infections. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and shown to possess significant antimicrobial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Sethi et al., 2016).
Anti-inflammatory and Cytotoxic Activities
Research on benzimidazole derivatives also extends to their anti-inflammatory and cytotoxic activities. These compounds have been synthesized and tested for their potential in treating inflammation and cancer. The findings indicate that some derivatives exhibit significant anti-inflammatory and cytotoxic effects, suggesting their potential use in developing treatments for related conditions (Kalsi et al., 1990).
Synthesis and Characterization for Various Applications
The chemical synthesis and characterization of benzimidazole derivatives are crucial for exploring their applications in scientific research. Studies have demonstrated the synthesis of new compounds with potential biological activities. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects, which are significant for developing new therapeutic agents (Arslan et al., 2004).
Complexation and Metal Interaction Studies
Benzimidazole derivatives have been studied for their ability to form complexes with metals, indicating their potential use in various scientific and industrial applications. The complexation behavior can influence the biological activity and stability of these compounds, making them subjects of interest in the development of new materials and catalysts (Tavman, 2003).
Eigenschaften
IUPAC Name |
3-chloro-N-[2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-11(2)17(23-19(24)13-5-4-6-14(20)10-13)18-21-15-8-7-12(3)9-16(15)22-18/h4-11,17H,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVFSDOBGBXUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

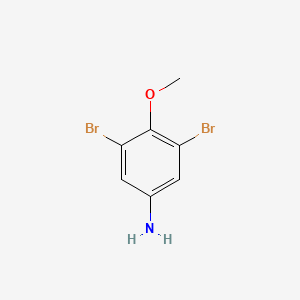

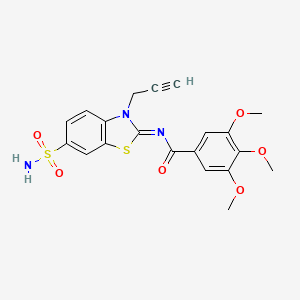
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)
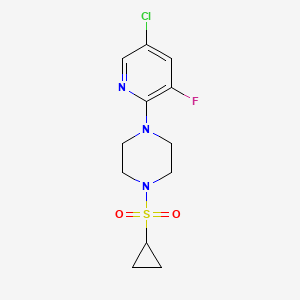
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)
![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)
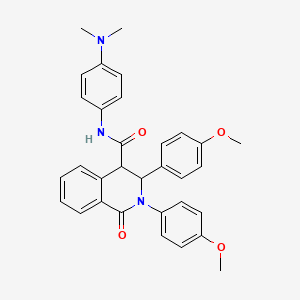
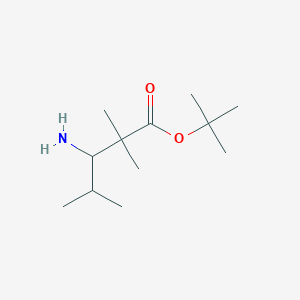
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
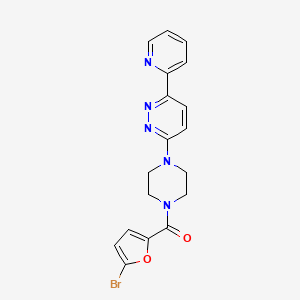
![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)
